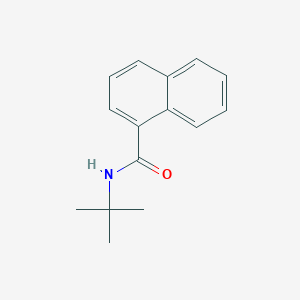

N-tert-butylnaphthalene-1-carboxamide

概要

説明

N-tert-Butylnaphthalene-1-carboxamide: is a chemical compound with the molecular formula C15H17NO. It is a derivative of naphthalene, where a tert-butyl group is attached to the nitrogen atom of the carboxamide group at the 1-position of the naphthalene ring

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with naphthalene as the starting material.

Reaction Steps: The naphthalene undergoes nitration to form 1-nitronaphthalene, which is then reduced to 1-naphthylamine. The 1-naphthylamine is acylated with tert-butylcarbamic acid chloride to yield this compound.

Reaction Conditions: The nitration step requires a mixture of concentrated nitric acid and sulfuric acid, while the reduction step involves hydrogenation over a palladium catalyst. The acylation step is typically carried out in the presence of a base such as triethylamine.

Industrial Production Methods: The industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: Substitution reactions can occur at different positions on the naphthalene ring, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromic acid, and hydrogen peroxide.

Reduction: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

Substitution: Substitution reactions often use halogens, such as chlorine or bromine, in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation Products: Various oxidized derivatives, including naphthoquinones and naphthalene di- and tri-carboxylic acids.

Reduction Products: Reduced amines and other reduced forms of the compound.

Substitution Products: Halogenated naphthalenes and other substituted derivatives.

科学的研究の応用

Organic Synthesis

NTBNA serves as an intermediate in the synthesis of more complex organic compounds. Its unique structure allows it to function as a building block in developing new materials with tailored properties .

Research indicates that NTBNA may interact with various biological targets, including receptors and enzymes. It has been studied for its potential role as a ligand, which could lead to therapeutic applications .

Medicinal Chemistry

Preclinical studies have highlighted NTBNA's anti-inflammatory and analgesic properties, suggesting its potential use in developing new medications for pain management and inflammatory conditions .

Dyes and Pigments

NTBNA is utilized in producing dyes and pigments due to its chemical stability and reactivity, making it suitable for various industrial applications .

Advanced Materials

The compound's unique physical properties enable its use in manufacturing advanced materials, which can be engineered for specific functionalities .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Key Applications |

|---|---|---|

| Naphthalene-1-carboxylic acid | C_{10}H_{8}O_2 | Solvent, precursor for other chemicals |

| N-ethyl-naphthalene-1-carboxamide | C_{14}H_{15}NO | Similar applications in organic synthesis |

| N-methyl-naphthalene-1-carboxamide | C_{14}H_{15}NO | Used in pharmaceuticals |

The presence of the tert-butyl group in NTBNA enhances its stability and lipophilicity compared to its analogs, making it more effective for certain applications .

Case Study 1: Drug Development

In a study exploring new analgesics, NTBNA was tested for its binding affinity to specific receptors involved in pain pathways. Results indicated significant potential for further development into therapeutic agents .

Case Study 2: Material Science

Researchers investigated NTBNA's role in creating polymer blends that exhibit enhanced thermal stability and mechanical properties. The findings suggested that incorporating NTBNA could lead to innovative materials suitable for high-performance applications .

作用機序

The mechanism by which N-tert-butylnaphthalene-1-carboxamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

類似化合物との比較

Naphthalene-1-carboxylic acid: A closely related compound without the tert-butyl group.

N-ethyl-naphthalene-1-carboxamide: A similar compound with an ethyl group instead of a tert-butyl group.

N-methyl-naphthalene-1-carboxamide: Another related compound with a methyl group instead of a tert-butyl group.

Uniqueness: N-tert-butylnaphthalene-1-carboxamide is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity, biological activity, and physical properties. This group can enhance the compound's stability and lipophilicity, making it more suitable for certain applications compared to its analogs.

生物活性

N-tert-butylnaphthalene-1-carboxamide is a compound of significant interest in biological research due to its unique properties and potential applications in pharmacology. This article provides an overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

This compound (C15H17NO) is a derivative of naphthalene with a tert-butyl group and a carboxamide functional group. This structure contributes to its stability and reactivity, making it suitable for various biological applications. The compound's unique configuration allows for interactions with biological macromolecules, influencing its activity in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may exert its effects by:

- Binding to Enzymes and Receptors : The compound can form hydrogen bonds and hydrophobic interactions with target proteins, potentially altering their conformation and function.

- Modulating Signal Transduction Pathways : It may influence pathways involved in gene expression and cellular signaling, which are crucial for various physiological processes.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism likely involves disrupting bacterial cell membranes or inhibiting essential enzymes.

Anticancer Activity

Research has highlighted the anticancer potential of this compound. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, induce apoptosis, and interfere with cell cycle progression. The following table summarizes key findings from relevant studies:

Neuroprotective Effects

Emerging evidence suggests that this compound may also possess neuroprotective properties. It has been shown to mitigate oxidative stress in neuronal cells, which is a critical factor in neurodegenerative diseases. This action could be beneficial in developing treatments for conditions such as Alzheimer's disease.

Case Studies

Several case studies have been conducted to explore the efficacy of this compound:

- In Vitro Study on Glioblastoma : A study assessed the compound's effects on glioblastoma multiforme cells, revealing that it significantly reduced cell viability through apoptosis induction.

- Animal Model for Neuroprotection : In an animal model of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced neuronal loss.

- Antimicrobial Efficacy : A comparative study against standard antibiotics demonstrated that the compound exhibited comparable or superior antimicrobial activity against resistant bacterial strains.

化学反応の分析

Oxidation Reactions

The naphthalene ring and carboxamide group undergo oxidation under controlled conditions:

-

Key Insight : Oxidation primarily targets the aromatic ring, forming quinones or hydroxylated products. The tert-butyl group remains intact due to its steric protection .

Reduction Reactions

The carboxamide group is reduced to amine derivatives:

-

Mechanistic Note : LiAlH₄ reduces the carbonyl to a methylene group, while catalytic hydrogenation preserves the aromatic ring .

Electrophilic Substitution

The naphthalene ring undergoes regioselective halogenation and nitration:

-

Regioselectivity : Halogens preferentially occupy positions 4 (para to carboxamide) due to electronic effects . Steric hindrance from the tert-butyl group suppresses substitution at position 8.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

| Reaction Type | Catalytic System | Coupling Partner | Product | Yield | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Biaryl derivatives | 82% | |

| C–H Arylation | Pd(OAc)₂, Ag₂CO₃ | Aryl iodides | C7-arylated product | 73% |

-

Notable Example : C7–H arylation with iodobenzene yields sterically hindered biaryl amides, facilitated by F⁺ reagents .

Cycloaddition and Multicomponent Reactions

Computational studies suggest potential for cycloadditions:

-

Pathway Analysis : Difluorocarbene reacts with the carboxamide to form ylides, which undergo [3+2] cycloadditions with dipolarophiles .

Thermal Decomposition

Controlled pyrolysis reveals stability limits:

| Temperature | Atmosphere | Major Products | Decomposition Pathway |

|---|---|---|---|

| 250°C | N₂ | tert-Butylamine + Naphthalene-1-carbonyl radical | C–N bond cleavage |

| 400°C | Air | CO₂, H₂O, and polycyclic aromatic hydrocarbons | Complete combustion |

Competitive Side Reactions

Undesired pathways under non-optimized conditions:

特性

IUPAC Name |

N-tert-butylnaphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-15(2,3)16-14(17)13-10-6-8-11-7-4-5-9-12(11)13/h4-10H,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XILMPRKWMQTLRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357605 | |

| Record name | N-tert-butylnaphthalene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53463-11-9 | |

| Record name | N-tert-butylnaphthalene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。